![molecular formula C9H11N5O3 B1469781 5-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione CAS No. 1447963-62-3](/img/structure/B1469781.png)
5-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
The compound “5-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione” is a derivative of 1,3,4-oxadiazole . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been reported to possess a broad spectrum of biological activities .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives, including the compound , can be confirmed using spectral analysis such as IR, 1H NMR, and 13C NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazole derivatives can vary based on the specific compound and the conditions. For instance, cyclization of acetamides by reaction with ammonium thiocyanate can give thiazolidinones .Applications De Recherche Scientifique
Antibacterial Activity Against Salmonella Typhi
The presence of the 1,3,4-oxadiazole moiety has been associated with significant antibacterial properties. Research indicates that derivatives of oxadiazole, such as the one , show promising activity against Salmonella typhi , the causative agent of typhoid fever . This suggests potential for the compound to be used in the development of new antibacterial agents targeting drug-resistant strains of S. typhi.
Anti-Inflammatory Applications
Oxadiazole derivatives are reported to possess anti-inflammatory properties. The compound could be explored for its efficacy in reducing inflammation, potentially contributing to the treatment of chronic inflammatory diseases .
Anticonvulsant Properties
Compounds with an oxadiazole ring have been studied for their anticonvulsant activities. The compound could be investigated for its potential use in managing seizure disorders and contributing to the development of new antiepileptic drugs .
Anticancer Potential
The structural complexity of the compound, including the oxadiazole ring, suggests a possibility for anticancer activity. It could be part of research efforts aimed at discovering novel chemotherapeutic agents with improved efficacy and reduced side effects .
Energetic Material Development
The combination of oxadiazole rings with other energetic groups can lead to the creation of materials with high detonation performance. Such compounds are of interest in the field of materials science for applications requiring high-energy materials .
Antidiabetic Agent Synthesis
Bi-heterocycles, which include oxadiazole structures, have been synthesized as valuable anti-diabetic agents. The compound could be investigated for its potential to act as a therapeutic agent in the treatment of diabetes .
Acetylcholinesterase Inhibition for Alzheimer’s Disease
1,3,4-Oxadiazole derivatives have been evaluated for their role as acetylcholinesterase inhibitors, which is a target for Alzheimer’s disease treatment. The compound could be researched for its potential application in the management of neurodegenerative diseases .
Orientations Futures
Oxadiazole derivatives, including the compound you mentioned, have shown potential in various fields such as medicinal chemistry and high energy molecules . Future research could focus on exploring these potentials further, including their use as anti-diabetic agents and their anti-cancer potential .
Propriétés
IUPAC Name |
5-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]-6-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c1-4-5(7(15)12-9(16)11-4)2-3-6-13-14-8(10)17-6/h2-3H2,1H3,(H2,10,14)(H2,11,12,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQMYHXLDGNUAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CCC2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





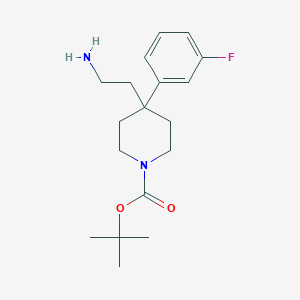
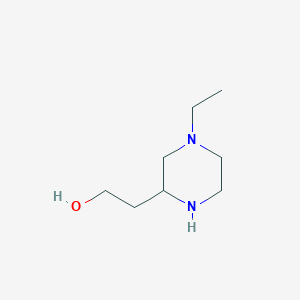


![3-(5-methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B1469709.png)
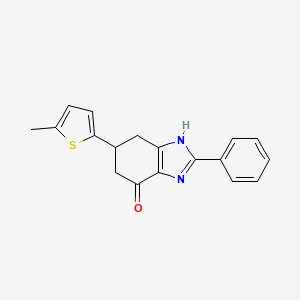
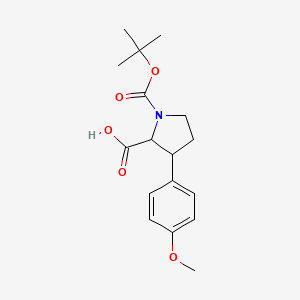
![2-[4-(Cyclopropylmethyl)-2-piperazinyl]-1-ethanol](/img/structure/B1469712.png)
![1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine](/img/structure/B1469715.png)
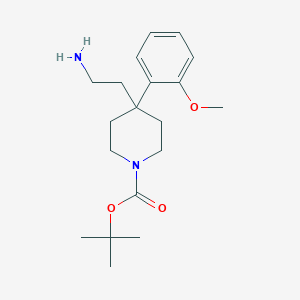
![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B1469719.png)
![4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B1469721.png)